molecular formula C19H18N4O4S B2747940 N-(4-morpholinophenyl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide CAS No. 1286709-57-6

N-(4-morpholinophenyl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide

Cat. No.: B2747940
CAS No.: 1286709-57-6
M. Wt: 398.44
InChI Key: KBWSZMFZKQONLA-UHFFFAOYSA-N
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Description

N-(4-morpholinophenyl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a morpholine ring, a thiophene ring, and an oxazole ring, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-morpholinophenyl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of an appropriate α-hydroxyketone with an amide.

    Attachment of the Thiophene Ring: The thiophene ring is introduced via a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

    Incorporation of the Morpholine Ring: The morpholine ring is attached through a nucleophilic substitution reaction, where a halogenated phenyl derivative reacts with morpholine.

    Amidation Reaction: The final step involves the formation of the carboxamide linkage through an amidation reaction between the oxazole carboxylic acid and the amine group of the thiophene derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, continuous flow chemistry for efficient scaling, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-morpholinophenyl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

    Hydrolysis: The amide bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide.

    Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring would yield thiophene sulfoxides or sulfones, while hydrolysis of the amide bonds would produce the corresponding carboxylic acids and amines.

Scientific Research Applications

N-(4-morpholinophenyl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-morpholinophenyl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-morpholinophenyl)-2-(furan-2-carboxamido)oxazole-4-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.

    N-(4-piperidinophenyl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide: Similar structure but with a piperidine ring instead of a morpholine ring.

Uniqueness

N-(4-morpholinophenyl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide is unique due to the combination of its morpholine, thiophene, and oxazole rings, which confer distinct chemical reactivity and biological activity. This combination is not commonly found in other compounds, making it a valuable molecule for research and development in various scientific fields.

Properties

IUPAC Name

N-(4-morpholin-4-ylphenyl)-2-(thiophene-2-carbonylamino)-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4S/c24-17(15-12-27-19(21-15)22-18(25)16-2-1-11-28-16)20-13-3-5-14(6-4-13)23-7-9-26-10-8-23/h1-6,11-12H,7-10H2,(H,20,24)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBWSZMFZKQONLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC(=O)C3=COC(=N3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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